molecular formula C10H8FNO2 B14005363 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- CAS No. 1227580-91-7

1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy-

Cat. No.: B14005363
CAS No.: 1227580-91-7
M. Wt: 193.17 g/mol
InChI Key: YLQLRFVXUBZLDC-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are found in many natural products, including alkaloids and plant hormones

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group at the 3-position of the indole ring. The fluorine and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as fluorinating agents and methoxylating agents.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process would include steps such as halogenation, formylation, and methoxylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 1H-Indole-3-carboxylic acid, 7-fluoro-5-methoxy-

    Reduction: 1H-Indole-3-methanol, 7-fluoro-5-methoxy-

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- involves its interaction with various molecular targets and pathways. For example, it may act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

    1H-Indole-3-carboxaldehyde: Lacks the fluorine and methoxy groups, making it less versatile in certain chemical reactions.

    7-Fluoro-1H-indole-3-carboxaldehyde: Similar but lacks the methoxy group, which may affect its biological activity.

    5-Methoxy-1H-indole-3-carboxaldehyde: Similar but lacks the fluorine group, which may influence its reactivity and stability.

Uniqueness: 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- is unique due to the presence of both fluorine and methoxy groups, which can enhance its chemical reactivity and biological activity. These functional groups can also influence its pharmacokinetic properties, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

1227580-91-7

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

7-fluoro-5-methoxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H8FNO2/c1-14-7-2-8-6(5-13)4-12-10(8)9(11)3-7/h2-5,12H,1H3

InChI Key

YLQLRFVXUBZLDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)F)NC=C2C=O

Origin of Product

United States

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